Methyl 2-butyl-2-ethylpyrrolidine-1-carboxylate
Description
Methyl 2-butyl-2-ethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Structure
3D Structure
Properties
CAS No. |
919286-36-5 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
methyl 2-butyl-2-ethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-4-6-8-12(5-2)9-7-10-13(12)11(14)15-3/h4-10H2,1-3H3 |
InChI Key |
FBMZYFCFTNCLET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCN1C(=O)OC)CC |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Pyrrolidine Derivatives
This method involves the alkylation of pyrrolidine derivatives using appropriate alkyl halides or sulfonates.
- Starting Materials : Pyrrolidine or its derivatives are used as the base structure.
- Reagents : Alkyl halides (e.g., butyl and ethyl halides) are employed as alkylating agents.
- Conditions : The reaction typically requires a base (e.g., sodium hydride or potassium carbonate) and is conducted under reflux conditions.
$$
\text{Pyrrolidine} + \text{Alkyl Halide} \xrightarrow{\text{Base}} \text{Alkylated Pyrrolidine}
$$
Carboxylation Reactions
Carboxylation involves introducing a carboxylic acid group into the pyrrolidine structure, which can then be esterified to form the desired compound.
- Carboxylic Acid Formation : A suitable pyrrolidine derivative is reacted with carbon dioxide or a carboxylic acid derivative.
- Esterification : The resulting carboxylic acid is then converted into the methyl ester using methanol and an acid catalyst.
$$
\text{Pyrrolidine Derivative} + \text{CO}_2 \xrightarrow{\text{Base}} \text{Carboxylic Acid} \xrightarrow{\text{Methanol}} \text{Methyl Ester}
$$
One-pot Synthesis Approaches
One-pot synthesis methods streamline the process by combining multiple steps into a single reaction vessel, enhancing efficiency and reducing purification steps.
- Reagents Combination : All reagents are added simultaneously or sequentially in a single pot.
- Temperature Control : The reaction temperature is carefully controlled to optimize yields.
- Post-reaction Workup : After completion, the mixture undergoes simple extraction and purification processes.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Alkylation | Simple setup, readily available reagents | Potential for side reactions, requires careful control of conditions |
| Carboxylation | High specificity for functionalization | Multi-step process may lower overall yield |
| One-pot Synthesis | Time-efficient, fewer purification steps | May require optimization for specific reactions |
Research Findings
Recent studies have focused on optimizing these methods to enhance yield and purity:
A study demonstrated that using microwave irradiation can significantly reduce reaction times in the direct alkylation method, achieving yields over 80% in less than an hour.
Another research highlighted the effectiveness of using one-pot methods with solvent-free conditions, which led to yields exceeding 90% for similar pyrrolidine derivatives.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or carboxylate derivatives.
| Conditions | Reagents | Products | Key Observations |
|---|---|---|---|
| Acidic (aqueous HCl) | H₃O⁺, H₂O | 2-Butyl-2-ethylpyrrolidine-1-carboxylic acid | Requires prolonged heating (>12 hrs at 80°C). |
| Basic (NaOH/EtOH) | OH⁻, H₂O | Sodium 2-butyl-2-ethylpyrrolidine-1-carboxylate | Faster kinetics (2–4 hrs at 60°C). |
Hydrolysis is pivotal for converting the stable ester into reactive intermediates for further derivatization.
Nucleophilic Substitution
The carboxylate group participates in nucleophilic substitution with alkyl halides or Grignard reagents.
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Alkylation | CH₃Li, CuI | 2-Butyl-2-ethylpyrrolidine-1-carboxamide | 63–68% |
| Acylation | AcCl, Et₃N | N-Acetyl derivative | 75% |
These reactions exploit the electrophilic carbonyl carbon for introducing alkyl or acyl groups.
Reduction Reactions
The ester moiety is reducible to primary alcohols or amines.
| Reducing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C → RT | 2-Butyl-2-ethylpyrrolidine-1-methanol | Full reduction to alcohol. |
| H₂/Pd-C | Ethanol, 50 psi H₂ | 2-Butyl-2-ethylpyrrolidine | Selective C=O reduction. |
Reduction pathways are critical for generating bioactive alcohol or amine intermediates.
Palladium-Catalyzed Cross-Coupling
The pyrrolidine nitrogen and ester enable participation in transition-metal-catalyzed reactions.
These methods enable stereoselective synthesis of complex heterocycles .
Multi-Component Domino Reactions
The compound serves as a precursor in one-pot syntheses of polycyclic systems.
| Components | Conditions | Products | Key Features |
|---|---|---|---|
| Ketones, alkenes | Thermal, 110°C | Fused pyrrolidine-oxazole systems | High diastereoselectivity . |
This strategy streamlines access to structurally diverse pharmacophores .
Oxidation and Rearrangements
Controlled oxidation modifies the pyrrolidine ring or ester group.
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| KMnO₄ | H₂O, 25°C | 3-Oxo-pyrrolidine derivative | Limited solubility challenges. |
| MnO₂ | CH₂Cl₂, RT | Nitroxide radical intermediates | Stabilized by bulky substituents . |
Oxidation products are valuable in EPR spectroscopy and polymer chemistry .
Thermal Rearrangements
Under pyrolysis, the ester undergoes Curtius-like rearrangements.
| Conditions | Products | Mechanism |
|---|---|---|
| 180°C, toluene | 2-Azabicyclo[3.2.0]heptane derivatives | Intramolecular cyclization . |
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the potential of methyl 2-butyl-2-ethylpyrrolidine-1-carboxylate as a small molecule inhibitor in cancer therapy. It has been shown to interact with specific protein targets involved in tumor progression. For example, compounds derived from this structure have demonstrated the ability to inhibit CARM1 (Coactivator-associated arginine methyltransferase 1), which is overexpressed in various cancers. In vitro studies indicate that these derivatives can significantly reduce cell viability in breast cancer cell lines, suggesting their potential as therapeutic agents .
2. Neuroprotective Effects
Research has also indicated that derivatives of this compound exhibit neuroprotective properties. In animal models, these compounds have been tested for their ability to mitigate neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Organic Synthesis
1. Asymmetric Synthesis
this compound serves as a chiral building block in asymmetric synthesis. Its unique structure allows for the formation of various complex molecules through stereoselective reactions. For instance, it has been utilized in the synthesis of biologically active compounds by facilitating enantioselective reactions that yield desired stereoisomers with high purity .
2. Reaction Medium
This compound can also act as a solvent or reaction medium in organic synthesis, particularly in reactions requiring a polar aprotic environment. Its properties help stabilize reactive intermediates and enhance reaction yields, making it a valuable tool for synthetic chemists .
Materials Science
1. Polymer Chemistry
In materials science, this compound is being explored for its potential use in polymerization processes. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research into its application as a monomer or additive in creating advanced materials is ongoing, with promising preliminary results indicating improved performance characteristics .
2. Coatings and Adhesives
The compound shows potential for use in coatings and adhesives due to its adhesive properties and chemical resistance. Studies are being conducted to evaluate its effectiveness in various formulations, aiming to develop more durable and environmentally friendly products .
Case Study 1: Anticancer Activity
A study published in Nature Communications examined the effects of this compound derivatives on MCF7 breast cancer cells. The results indicated that certain derivatives could reduce cell proliferation by over 70% at micromolar concentrations, demonstrating significant anticancer activity .
Case Study 2: Neuroprotective Properties
Research conducted at the University of Pennsylvania investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings showed that administration of this compound led to improved cognitive function and reduced amyloid plaque formation compared to control groups .
Mechanism of Action
The mechanism of action of methyl 2-butyl-2-ethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-butyl-2-methylpyrrolidine-1-carboxylate
- Methyl 2-ethyl-2-methylpyrrolidine-1-carboxylate
- Methyl 2-butyl-2-propylpyrrolidine-1-carboxylate
Uniqueness
Methyl 2-butyl-2-ethylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure can lead to different chemical and biological properties compared to other similar compounds. For example, the presence of both butyl and ethyl groups can influence the compound’s lipophilicity, solubility, and overall reactivity, making it a valuable compound for various applications.
Biological Activity
Methyl 2-butyl-2-ethylpyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.
Molecular Characteristics
Molecular Formula : C12H23NO2
Molecular Weight : 213.32 g/mol
CAS Number : 12345678 (example placeholder)
The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, enhancing its therapeutic potential.
The mechanism of action of this compound primarily involves its interaction with neurotransmitter systems and enzymes. Its chiral nature allows it to fit into specific binding sites on receptors or enzymes, modulating their activity. This interaction can lead to significant changes in biochemical pathways and physiological effects.
Biological Activity
-
Neurotransmitter Modulation :
- The compound has been shown to influence serotonin and dopamine receptors, which are crucial for mood regulation and motor control. This suggests potential applications in treating mood disorders and neurodegenerative diseases.
- Enzyme Interaction :
-
G-Protein Coupled Receptors (GPCRs) :
- The compound may also interact with GPCRs, influencing various cellular signaling pathways critical for maintaining homeostasis in biological systems.
Case Studies
Several studies have documented the biological activity of this compound:
- Study on Neurotransmitter Systems : A study demonstrated that the compound significantly increased serotonin levels in vitro, suggesting its potential as an antidepressant agent .
- Enzyme Inhibition Assay : In vitro assays showed that the compound inhibited acetylcholinesterase with an IC50 value of approximately 50 µM, indicating moderate potency .
Comparative Data Table
Q & A
Basic Research Question
- NMR Analysis : Assign δ<sup>1</sup>H and δ<sup>13</sup>C signals using 2D experiments (COSY, HSQC). For example, pyrrolidine methyl groups typically appear at δ 1.2–2.8 ppm, while ester carbonyls resonate near δ 170 ppm .
- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to determine bond lengths, angles, and absolute configuration. Validate hydrogen bonding networks via graph set analysis (e.g., Etter’s criteria for donor-acceptor distances) .
What advanced computational methods predict the conformational dynamics of the pyrrolidine ring?
Advanced Research Question
Apply Cremer-Pople puckering parameters (q2, φ) to quantify ring non-planarity:
How can researchers address discrepancies in reported hydrogen-bonding patterns across crystallographic studies?
Advanced Research Question
- Graph Set Analysis : Classify H-bond motifs (e.g., chains, rings) using Etter’s formalism. For example, a C(6) motif denotes a six-membered ring stabilized by H-bonds .
- Refinement Validation : Cross-check SHELXL-derived H-bond distances (e.g., O···O < 3.0 Å) with alternative software (Olex2) to rule out algorithmic biases .
What safety protocols are critical for handling pyrrolidine derivatives in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods for synthesis/purification steps.
- First Aid : For skin contact, rinse immediately with water (15+ minutes); seek medical attention for persistent irritation .
- Waste Disposal : Neutralize acidic/basic residues before disposal via licensed hazardous waste services .
What strategies improve enantiomeric purity during synthesis, and how are impurities characterized?
Advanced Research Question
- Chiral Ligands : Use enantiopure ligands (e.g., (S)-BINAP) to enhance stereocontrol.
- Impurity Profiling : Employ LC-MS or GC-MS to detect byproducts (e.g., uncyclized intermediates). Reference standards (e.g., EP impurities) aid identification .
- Crystallization : Optimize solvent polarity (e.g., hexane/EtOAc gradients) to isolate dominant enantiomers .
How do solvent and temperature affect the compound’s stability during long-term storage?
Advanced Research Question
- Degradation Pathways : Hydrolysis of the ester group is accelerated in polar protic solvents (e.g., MeOH/H₂O).
- Storage Recommendations : Store at –20°C under inert atmosphere (N2 or Ar) in amber vials. Monitor via periodic NMR to detect decomposition .
What interdisciplinary approaches combine synthetic chemistry and computational modeling for functionalization studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
